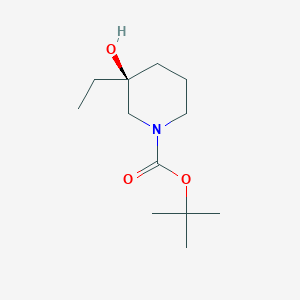

tert-Butyl (S)-3-ethyl-3-hydroxypiperidine-1-carboxylate

Description

tert-Butyl (S)-3-ethyl-3-hydroxypiperidine-1-carboxylate is a chiral piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group, an ethyl substituent, and a hydroxyl group at the 3-position of the piperidine ring. The (S)-configuration at the hydroxyl-bearing carbon is critical for its stereochemical identity, influencing its reactivity, biological activity, and physicochemical properties. This compound is widely utilized in pharmaceutical synthesis as a key intermediate, particularly in the development of enantioselective drugs targeting neurological and cardiovascular disorders .

Properties

Molecular Formula |

C12H23NO3 |

|---|---|

Molecular Weight |

229.32 g/mol |

IUPAC Name |

tert-butyl (3S)-3-ethyl-3-hydroxypiperidine-1-carboxylate |

InChI |

InChI=1S/C12H23NO3/c1-5-12(15)7-6-8-13(9-12)10(14)16-11(2,3)4/h15H,5-9H2,1-4H3/t12-/m0/s1 |

InChI Key |

XGIDRZZIMJAEAL-LBPRGKRZSA-N |

Isomeric SMILES |

CC[C@@]1(CCCN(C1)C(=O)OC(C)(C)C)O |

Canonical SMILES |

CCC1(CCCN(C1)C(=O)OC(C)(C)C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (S)-3-ethyl-3-hydroxypiperidine-1-carboxylate typically involves the reaction of tert-butyl 3-ethylpiperidine-1-carboxylate with appropriate reagents to introduce the hydroxyl group at the 3-position. One common method involves the use of tert-butyl alcohol and anhydrous magnesium sulfate as reagents, with boron trifluoride diethyl etherate as a catalyst . The reaction is carried out under controlled conditions to ensure high yield and purity of the product.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction conditions, leading to consistent product quality and reduced environmental impact.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (S)-3-ethyl-3-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding alcohol or amine.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Chemistry: tert-Butyl (S)-3-ethyl-3-hydroxypiperidine-1-carboxylate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new chemical reactions and methodologies.

Biology: In biological research, this compound is used as a probe to study the structure and function of proteins and enzymes. It can be tagged with various labels for use in biochemical assays and imaging studies .

Medicine: this compound has potential applications in drug discovery and development. It can be used as a scaffold for the design of new therapeutic agents targeting specific biological pathways.

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers and other materials to enhance their properties and performance.

Mechanism of Action

The mechanism of action of tert-Butyl (S)-3-ethyl-3-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with proteins and enzymes, affecting their structure and function. The tert-butyl group can influence the compound’s solubility and stability, enhancing its effectiveness in various applications .

Comparison with Similar Compounds

Substituent Variations in Piperidine Derivatives

The tert-butyl piperidine carboxylate scaffold is highly modular, with variations in substituents at the 3-position significantly altering properties. Below is a comparative analysis of key analogs:

| Compound Name | CAS No. | Molecular Formula | Substituent at C3 | Molecular Weight | Key Features |

|---|---|---|---|---|---|

| (S)-tert-Butyl 3-hydroxypiperidine-1-carboxylate | 143900-44-1 | C10H19NO3 | -OH | 201.26 | Lacks ethyl group; simpler structure |

| (R)-tert-Butyl 3-hydroxypiperidine-1-carboxylate | 143900-43-0 | C10H19NO3 | -OH (R-configuration) | 201.26 | Enantiomer; distinct stereochemistry |

| (S)-tert-Butyl 3-(methylamino)piperidine-1-carboxylate | 912368-73-1 | C11H22N2O2 | -NH(CH3) | 214.30 | Amino group enhances basicity |

| (S)-tert-Butyl 3-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate | N/A | C18H22N3O3 | -C6H4-oxadiazole | 328.39 | Aromatic heterocycle; increased π-π interactions |

| tert-Butyl (S)-3-ethyl-3-hydroxypiperidine-1-carboxylate | Not provided | C12H21NO3 | -CH2CH3 and -OH | 227.30 | Ethyl group adds hydrophobicity |

Key Observations :

- Stereochemical Impact : The (S)-enantiomer (target compound) and its (R)-counterpart (CAS 143900-43-0) exhibit identical molecular formulas but divergent biological activities due to enantioselective receptor interactions .

- Functional Group Diversity: Amino-substituted analogs (e.g., CAS 912368-73-1) show higher basicity, altering solubility and reactivity in acidic environments .

Analytical and Computational Comparisons

- Crystallography : The SHELX system () is pivotal for resolving stereochemistry, distinguishing (S)- and (R)-enantiomers via X-ray diffraction .

- Graph-Based Similarity: Chemical graph theory quantifies structural overlap; the target compound shares 94% similarity with tert-Butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate (CAS 301221-57-8), differing in substituent placement .

Biological Activity

Tert-butyl (S)-3-ethyl-3-hydroxypiperidine-1-carboxylate is a chemical compound belonging to the piperidine class, recognized for its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound may serve as an inhibitor or modulator , influencing key biological pathways. Its hydroxyl group enhances hydrogen bonding capabilities, facilitating interactions with target proteins.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered physiological responses.

- Receptor Modulation : It can bind to receptors, modulating their activity and influencing signaling pathways.

Antimicrobial Activity

Studies have indicated that this compound exhibits significant antimicrobial properties. In vitro assays have demonstrated its effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results suggest potential applications in treating bacterial infections.

Neuroprotective Effects

Research has shown that this compound may exert neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's disease. In one study, it was found to reduce levels of pro-inflammatory cytokines like TNF-α, which are implicated in neuroinflammation:

- Case Study : In a cellular model exposed to amyloid-beta (Aβ) peptides, treatment with this compound resulted in a significant decrease in oxidative stress markers and cell death rates.

Pharmacological Applications

The compound's unique properties make it a candidate for various pharmacological applications:

- Antimicrobial Agent : Its efficacy against bacterial strains positions it as a potential lead for developing new antibiotics.

- Neuroprotective Drug : Its ability to modulate inflammatory responses suggests possible use in treating neurodegenerative conditions.

- Synthetic Intermediate : It serves as an important intermediate in the synthesis of other biologically active compounds.

Future Research Directions

Further studies are warranted to explore:

- Mechanistic Studies : Detailed investigations into the specific molecular targets and pathways affected by this compound.

- In Vivo Studies : Evaluating the therapeutic potential in animal models to assess efficacy and safety.

- Structure-Activity Relationship (SAR) : Understanding how modifications to the structure influence biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.